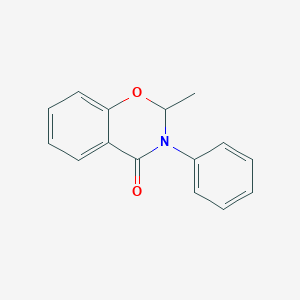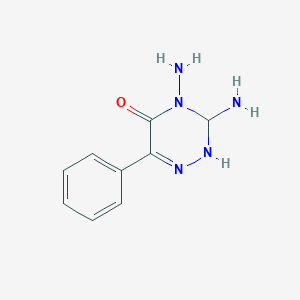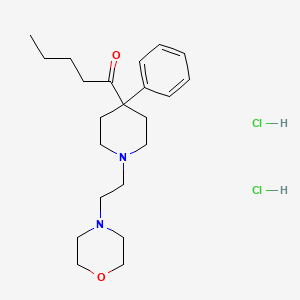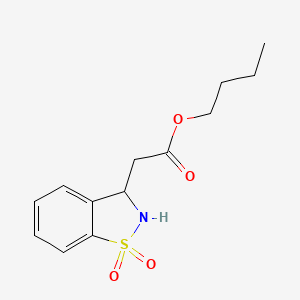
Dihexylcarbamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexylcarbamyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. It is characterized by the presence of a carbamoyl group (R₂NC(O)Cl) where the R groups are hexyl chains. This compound is typically used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihexylcarbamyl chloride can be synthesized through the reaction of hexylamine with phosgene. The general reaction is as follows: [ 2 \text{C}6\text{H}{13}\text{NH}_2 + \text{COCl}_2 \rightarrow \text{C}6\text{H}{13}\text{NCOCl} + \text{C}6\text{H}{13}\text{NH}_3\text{Cl} ] This reaction is typically carried out in an inert solvent such as toluene or dichloromethane, under controlled temperature conditions to avoid decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of hexylamine and phosgene in a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The use of excess phosgene ensures the complete conversion of hexylamine to this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride ion is replaced by various nucleophiles such as alcohols, amines, or thiols, forming corresponding carbamates, ureas, or thiocarbamates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dihexylcarbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Alcohols: Reacting this compound with alcohols under basic conditions (e.g., using pyridine) forms dihexylcarbamates.
Amines: Reaction with primary or secondary amines forms ureas.
Thiols: Reaction with thiols forms thiocarbamates.
Major Products:
Dihexylcarbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Dihexylcarbamyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of drugs that require carbamate or urea functionalities.
Industry: In the production of agrochemicals, such as pesticides and herbicides, where it serves as a key intermediate.
Wirkmechanismus
The mechanism of action of dihexylcarbamyl chloride involves its reactivity as an electrophile. The carbamoyl chloride group is highly reactive towards nucleophiles, allowing it to form stable covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce carbamoyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Dimethylcarbamoyl chloride: Similar in structure but with methyl groups instead of hexyl groups. It is used in the synthesis of dimethylcarbamates.
Diethylcarbamoyl chloride: Contains ethyl groups and is used in the synthesis of diethylcarbamates.
Dipropylcarbamoyl chloride: Contains propyl groups and is used in the synthesis of dipropylcarbamates.
Uniqueness: Dihexylcarbamyl chloride is unique due to its longer hexyl chains, which can impart different physical and chemical properties to the resulting products. These longer chains can influence the solubility, reactivity, and overall behavior of the compounds in which this compound is used as an intermediate.
Eigenschaften
CAS-Nummer |
27086-21-1 |
|---|---|
Molekularformel |
C13H26ClNO |
Molekulargewicht |
247.80 g/mol |
IUPAC-Name |
N,N-dihexylcarbamoyl chloride |
InChI |
InChI=1S/C13H26ClNO/c1-3-5-7-9-11-15(13(14)16)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
KPJAGBYVSJPISB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN(CCCCCC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



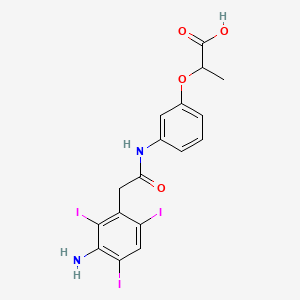
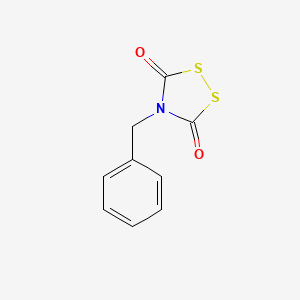

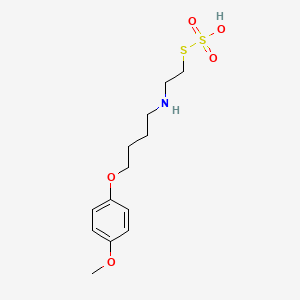
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)

